molecular formula C16H22O B13761062 2,4-Dicyclopentylphenol CAS No. 52938-91-7

2,4-Dicyclopentylphenol

Cat. No.: B13761062
CAS No.: 52938-91-7
M. Wt: 230.34 g/mol
InChI Key: IGXUCIAXEPFJAX-UHFFFAOYSA-N
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Description

2,4-Dicyclopentylphenol is an organic compound with the molecular formula C16H22O It is a phenolic compound characterized by the presence of two cyclopentyl groups attached to the benzene ring at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dicyclopentylphenol typically involves the alkylation of phenol with cyclopentyl halides under basic conditions. One common method includes the reaction of phenol with cyclopentyl bromide in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as phase transfer catalysts can enhance the efficiency of the alkylation process. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dicyclopentylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclopentyl-substituted cyclohexanols using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Cyclopentyl-substituted cyclohexanols.

    Substitution: Brominated derivatives of this compound.

Scientific Research Applications

2,4-Dicyclopentylphenol has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an antioxidant due to its phenolic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, including stabilizers and additives for plastics and resins.

Mechanism of Action

The mechanism of action of 2,4-Dicyclopentylphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    2,4-Di-tert-butylphenol: Similar in structure but with tert-butyl groups instead of cyclopentyl groups.

    2,4-Dimethylphenol: Contains methyl groups instead of cyclopentyl groups.

    2,4-Dichlorophenol: Contains chlorine atoms instead of cyclopentyl groups.

Uniqueness: 2,4-Dicyclopentylphenol is unique due to the presence of bulky cyclopentyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

CAS No.

52938-91-7

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

2,4-dicyclopentylphenol

InChI

InChI=1S/C16H22O/c17-16-10-9-14(12-5-1-2-6-12)11-15(16)13-7-3-4-8-13/h9-13,17H,1-8H2

InChI Key

IGXUCIAXEPFJAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=C(C=C2)O)C3CCCC3

Origin of Product

United States

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